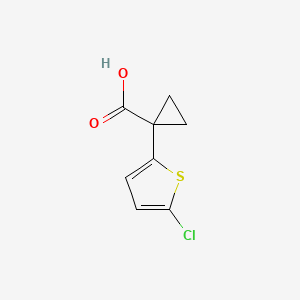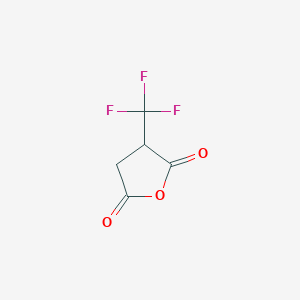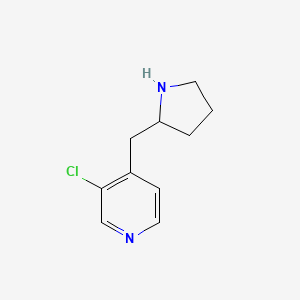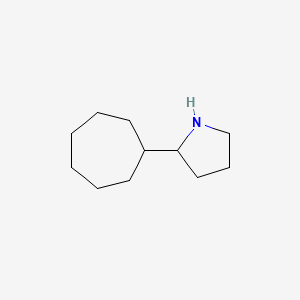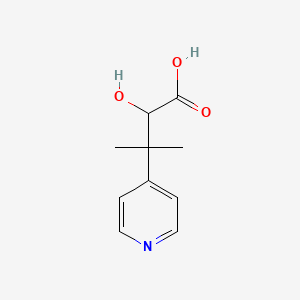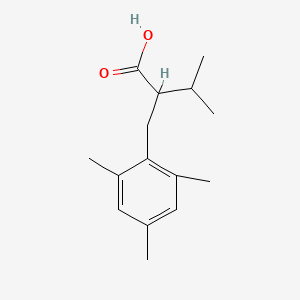
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid: is an organic compound with the molecular formula C15H22O2 It is a derivative of butanoic acid, featuring a complex structure with multiple methyl groups and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid typically involves the alkylation of a butanoic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanoic acid derivative, followed by the addition of the benzyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: While specific medical applications may not be well-documented, derivatives of butanoic acid are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavorings.
作用机制
The mechanism of action of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
相似化合物的比较
3-Methylbutanoic acid: A simpler derivative with fewer methyl groups and no benzyl group.
2-Methylbutanoic acid: Another derivative with a different methyl group arrangement.
2,4,6-Trimethylbenzoic acid: A compound with a similar benzyl structure but different functional groups.
Uniqueness: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is unique due to its combination of a butanoic acid backbone with a highly substituted benzyl group. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
3-methyl-2-[(2,4,6-trimethylphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(15(16)17)8-14-11(4)6-10(3)7-12(14)5/h6-7,9,13H,8H2,1-5H3,(H,16,17) |
InChI 键 |
CHFFETGVBPPDNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC(C(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)
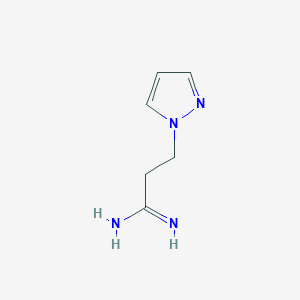
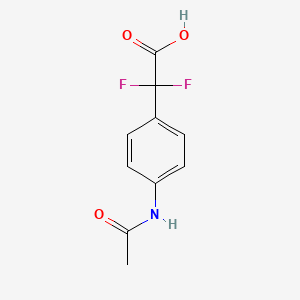



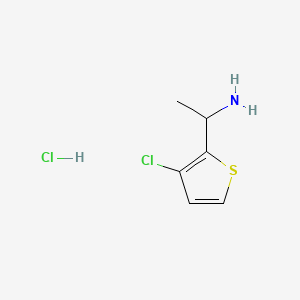
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
